N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity .
Chemical Reactions Analysis
N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Mechanism of Action
The mechanism of action of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis in certain cancer cell lines by disrupting key cellular pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the unique properties of N-(5-Butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide.
Properties
CAS No. |
174858-58-3 |
---|---|
Molecular Formula |
C18H17F3N4O |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
N-(5-butylpyrazolo[1,5-a]pyrimidin-7-yl)-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H17F3N4O/c1-2-3-6-12-11-16(25-15(23-12)9-10-22-25)24-17(26)13-7-4-5-8-14(13)18(19,20)21/h4-5,7-11H,2-3,6H2,1H3,(H,24,26) |
InChI Key |
UIWRXWVBYPEKOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=CC=NN2C(=C1)NC(=O)C3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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